molecular formula C20H15F3N4OS B2516061 (E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 879918-16-8

(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2516061
CAS RN: 879918-16-8
M. Wt: 416.42
InChI Key: PJMMHXIDDPSTGS-JXMROGBWSA-N
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Description

(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C20H15F3N4OS and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have demonstrated their potential in medicinal chemistry. For example, derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potentials, showing significant activity with a very low ulcerogenic index for potent compounds (Amir, Kumar, & Javed, 2007). This indicates their potential for safer pharmacological applications.

Antimicrobial Agents

Some derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities against various strains, with some compounds exhibiting good activity comparable to standard treatments like fluconazole and streptomycin (Sahi & Paul, 2016). This suggests their usefulness in developing new antimicrobial agents.

Antioxidant Properties

Research into 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, has shown that certain compounds possess effective antioxidant activities, as evidenced by various assays. This highlights their potential in oxidative stress-related therapeutic applications (Gür et al., 2017).

Potential Anti-tumor Agents

A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives have been synthesized and shown to inhibit the growth of a wide range of cancer cell lines, indicating their potential as novel anti-tumor agents (Ibrahim, 2009).

Antibacterial and Antifungal Activity

Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been characterized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, revealing potent inhibitory activity. This underscores their potential in antibacterial drug development (Reddy et al., 2013).

Urease Inhibition and Antibacterial Studies

Synthesized derivatives have shown significant urease inhibition and antibacterial activities, suggesting their potential in treating infections and conditions associated with urease-producing pathogens (Hanif et al., 2012).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-28-16-8-5-14(6-9-16)12-17-24-25-19-27(17)26-18(29-19)10-7-13-3-2-4-15(11-13)20(21,22)23/h2-11H,12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMHXIDDPSTGS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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